molecular formula C16H24N2O2 B13350584 tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate

tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B13350584
M. Wt: 276.37 g/mol
InChI Key: HTSCGVPJZSCYDO-KBPBESRZSA-N
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Description

Tert-butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate: is a fascinating compound with a crowded tert-butyl group. This group, characterized by its bulky nature, influences its reactivity and applications .

Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the reaction of tert-butylamine with 4-phenylpyrrolidine-3-carboxylic acid, followed by carbamation.
  • Alternatively, it can be synthesized by reacting tert-butyl isocyanate with 4-phenylpyrrolidine.
  • The overall process ensures the tert-butyl group is incorporated into the final product.

Reaction Conditions:

  • These reactions typically occur under mild conditions, often at room temperature.
  • Solvents like dichloromethane or tetrahydrofuran are commonly used.
  • Acidic or basic catalysts may facilitate the reactions.

Industrial Production:

  • While industrial-scale production details are scarce, the compound’s synthetic feasibility makes it amenable to large-scale synthesis.

Chemical Reactions Analysis

    Oxidation: The tert-butyl group can undergo oxidation, leading to the formation of tert-butyl hydroperoxide.

    Reduction: Reduction of the carbamate group yields the corresponding amine.

    Substitution: The tert-butyl group can be substituted by various nucleophiles.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).

    Major Products: These reactions yield derivatives with modified tert-butyl moieties or altered carbamate functionality.

Scientific Research Applications

    Chemistry: tert-Butyl carbamates serve as protecting groups in organic synthesis.

    Biology: Researchers use them to modify peptides and proteins.

    Medicine: Some tert-butyl carbamates exhibit bioactivity, making them interesting drug candidates.

    Industry: They find applications in agrochemicals and materials science.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • In drug development, it may target enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1

InChI Key

HTSCGVPJZSCYDO-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2

Origin of Product

United States

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